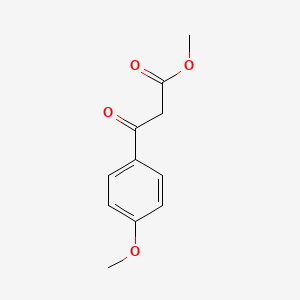
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
Übersicht
Beschreibung
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications in pharmaceuticals. The compound features a methoxyphenyl group, which is a common moiety in many bioactive molecules, and an ester functional group, which is often involved in reactions leading to more complex structures.
Synthesis Analysis
The synthesis of related methyl esters has been explored in several studies. For instance, a practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was developed using chiral dioxirane and a lipase-catalyzed transesterification process, demonstrating the utility of biocatalysis in obtaining optically pure compounds . Additionally, the Wolff rearrangement of methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate catalyzed by Rh2(OAc)4 has been shown to produce methoxycarbonyl(4-methoxyphenyl) ketene, which can further react to form pyrrol-2-one derivatives, indicating the versatility of this compound in synthetic applications .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-(4-methoxyphenyl)-3-oxopropanoate has been elucidated using techniques such as single-crystal X-ray analysis. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester was determined, highlighting the importance of structural analysis in confirming the identity of regioisomers .
Chemical Reactions Analysis
The reactivity of methyl esters with methoxyphenyl groups has been investigated, revealing various reaction pathways. One study examined the one-electron oxidation of related methyl esters, providing insights into the formation and reactivity of radical cations . Another study explored the reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with phenols, although the desired flavan-3-ols were not obtained, indicating the complexity of such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the methoxyphenyl group and ester functionalities have been characterized in several studies. For instance, the crystal structure of a related compound, c-5-hydroxy-r-2,c-4-bis(methoxycarbonyl)-t-5-methyl-t-3-(3-nitrophenyl)cyclohexanone, revealed a chair conformation of the cyclohexanone ring and the orientation of the methoxycarbonyl groups, which are important for understanding the compound's reactivity and interactions . Additionally, the protecting group di-(4-methoxyphenyl)methyl has been shown to be useful in the synthesis of urethanes and uridine derivatives, with efficient removal methods being developed .
Wissenschaftliche Forschungsanwendungen
1. Application in Organic Synthesis
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate serves as a precursor in various organic synthesis processes. For instance, it is involved in the synthesis of 3,4-dihydro-2Н-pyrrol-2-one derivatives through a Wolff rearrangement reaction catalyzed by Rh2(OAc)4 (Rostovskii, Novikov, Khlebnikov, & Yufit, 2017).
2. Role in Medicinal Chemistry
This compound is notably used in the asymmetric reduction process to synthesize diltiazem, a cardiovascular drug. An identified carbonyl reductase from Candida parapsilosis has shown high stereoselectivity in this process, offering an eco-friendly and cost-effective route for diltiazem production (Chen, Xuan, Chen, Ni, Pan, & Xu, 2021).
3. Involvement in Nucleophilic Substitution and Elimination Reactions
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is involved in nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions. These reactions play a significant role in understanding the mechanisms of organic transformations (Toteva & Richard, 1996).
4. Application in Crystallography
The compound is used in crystal structure studies, which is essential in the field of material sciences. For example, it was used in the synthesis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, leading to insights into molecular interactions and arrangements (Cheng, Meng, Tian, Yan, Wang, Qian, & Wang, 2022).
5. Use in Fungicidal Compounds Synthesis
It's also employed in the synthesis of fungicidal compounds. For instance, certain methyl 2-{2-[(coumarin-7-yloxy)methyl]phenyl}-3-methoxyacrylates synthesized from it have shown fungicidal activity against cucumber downy mildew (Liu, Li, Guan, Zhang, & Li, 2007).
Eigenschaften
IUPAC Name |
methyl 3-(4-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXOASOINNOPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885188 | |
| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | |
CAS RN |
22027-50-5 | |
| Record name | Methyl 4-methoxy-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22027-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(p-methoxyphenyl)-3-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

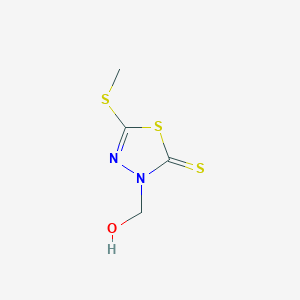

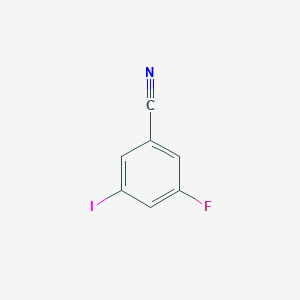

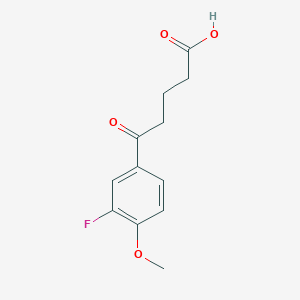
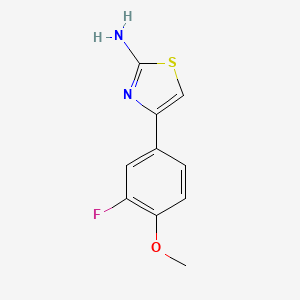


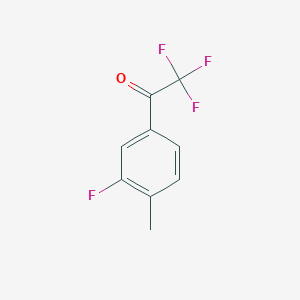
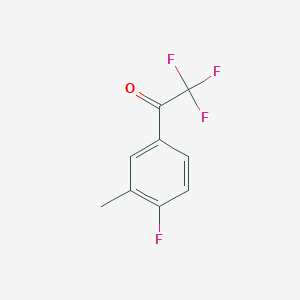
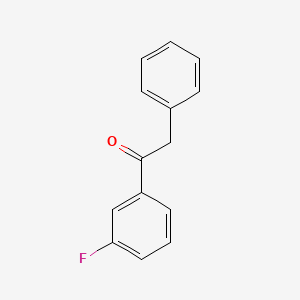

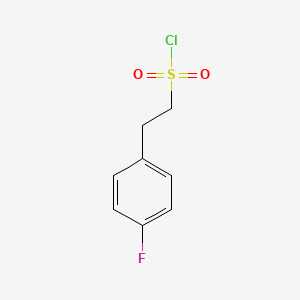
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)